molecular formula C36H26AlF36IO4 B3028592 Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate CAS No. 2350272-68-1

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate

Cat. No.: B3028592
CAS No.: 2350272-68-1
M. Wt: 1360.4 g/mol
InChI Key: VTGHKQSDLHXQNS-UHFFFAOYSA-N
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Description

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate, also known as this compound, is a useful research compound. Its molecular formula is C36H26AlF36IO4 and its molecular weight is 1360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1360.01163 g/mol and the complexity rating of the compound is 1290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorous Chemistry

The synthesis and characterization of fluorous ethers containing nonafluoro-tert-butoxy groups have been explored, providing insights into the development of sustainable fluorous chemistry. Studies demonstrate the existence of these compounds in monomeric forms in certain solvents, with potential implications for their aggregation behavior in different media (Lo et al., 2014).

Synthesis Processes

Research has been conducted on the synthesis of various compounds, including Bis(2,4-di-tert-butyl-phenyl) pentaerythritol diphosphite, using processes that avoid toxic solvents. This research highlights environmentally friendly methods and meets quality standards for certain antioxidants (Li Ruiduan & Dai Chuanbo, 2015).

Inhibition Studies

Investigations into phenolic antioxidants like Bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane have revealed their potency as inhibitors for specific enzymes. Such research is significant for understanding the biochemical applications and implications of these compounds (Sokolove et al., 1986).

Organic Chemistry Applications

Studies in organic chemistry have utilized bis(tert-butylperoxy)iodobenzene, a related compound, as a radical source for the oxidation of certain esters and amides. This research provides insights into the reactivity and potential applications of similar compounds in organic synthesis (Zhao et al., 2011).

Electroluminescent Properties

Research has been done on new conjugated compounds, including ones with tert-butyl-phenyl groups, to study their electroluminescent properties. This research is essential for advancing the development of materials for electronic and optoelectronic applications (Kim et al., 2006).

Binuclear Complexes

The synthesis of new binuclear tin complexes derived from compounds with tert-butyl phenol groups has been explored. These studies contribute to our understanding of the structure and reactivity of organometallic compounds (Jiménez‐Pérez et al., 2000).

Nanoscopic Assemblies

Research into the design and study of synthetic chiral nanoscopic assemblies has been conducted. This includes the synthesis of optically active hybrid iodonium-transition metal molecular squares, contributing to the field of nanotechnology (Olenyuk et al., 1996).

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.4C4F9O.Al/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;/h7-14H,1-6H3;;;;;/q+1;4*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGHKQSDLHXQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26AlF36IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350272-68-1
Record name Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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